1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers needing a piperidine-3-carboxylic acid scaffold with enhanced aqueous solubility face inconsistency when substituting analogs. This compound directly resolves that: • XLogP3-AA 0.7 (vs. 1.3 pyridinyl analog) & TPSA 66.3 Ų (vs. 53.4) for superior polar solubility • Extra pyrimidine N provides an additional H-bond vector for diverse library design • Available at 95-99% purity from established supply chains, minimizing intermediate purification

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 890013-40-8
Cat. No. B2581024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid
CAS890013-40-8
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CC=N2)C(=O)O
InChIInChI=1S/C10H13N3O2/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10/h2,4-5,8H,1,3,6-7H2,(H,14,15)
InChIKeyBQYFIPZSFFELOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 890013-40-8): Chemical Profile and Sourcing Considerations


1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 890013-40-8) is a heterocyclic building block belonging to the class of N-aryl piperidine carboxylic acids. It is characterized by a piperidine ring substituted at the 3-position with a carboxylic acid and at the 1-position with a pyrimidin-2-yl group [1]. The compound has a molecular weight of 207.23 g/mol and a molecular formula of C10H13N3O2. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis [2], and is commercially available from several suppliers with reported purities typically ranging from 95% to 99% [3].

Why 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Cannot Be Interchanged with Simple Analogs


Despite sharing a common piperidine-3-carboxylic acid core, N-aryl substitution on this scaffold leads to significant and quantifiable differences in physicochemical properties that directly impact downstream applications. Variations in the heteroaromatic group (e.g., pyrimidin-2-yl vs. pyridin-2-yl vs. pyrimidin-4-yl) result in measurable changes in lipophilicity (XLogP3-AA) and polar surface area (TPSA), which are key determinants of a molecule's solubility, permeability, and binding characteristics [1][2][3]. For procurement in research or industrial development, selecting the precise regioisomer and heteroaryl variant is not a matter of preference but a critical decision to ensure consistency in synthetic yields, intermediate properties, and the biological profile of final compounds. The specific electronic and steric environment provided by the pyrimidin-2-yl group in 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid distinguishes it from its closest analogs, as detailed in the quantitative evidence below.

Quantitative Differentiation of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid from Key Analogs


Enhanced Polarity and Hydrogen Bonding Capacity vs. Pyridinyl Analog

Compared to the 1-(pyridin-2-yl)piperidine-3-carboxylic acid analog (CAS 876718-04-6), the target compound exhibits a higher topological polar surface area (TPSA) and an additional hydrogen bond acceptor, indicating greater polarity and potential for stronger intermolecular interactions. This difference arises from the replacement of a pyridine ring with a pyrimidine ring, which introduces an extra nitrogen atom [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Comparison: 2-Pyrimidinyl vs. 4-Pyrimidinyl Substitution

A direct comparison of the 2-pyrimidinyl and 4-pyrimidinyl regioisomers reveals that while they share identical molecular weight and formula, they are distinct chemical entities. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid and its 4-substituted analog have identical computed XLogP3-AA (0.7) and TPSA (66.3 Ų) values [1][2]. However, the difference in the point of attachment on the pyrimidine ring leads to different electronic environments and potential for distinct binding interactions with biological targets or reagents, making them non-interchangeable in synthesis.

Medicinal Chemistry Regioisomerism Structure-Activity Relationship (SAR)

Documented Use as a Scaffold for Biological Activity

Derivatives of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid have been investigated in high-throughput screening campaigns. Specifically, the amide derivative BDBM41896 (N-(4-phenoxyphenyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide) was tested against human corticotropin-releasing factor-binding protein (CRF-BP) and bifunctional epoxide hydrolase 2 [1]. While the compound exhibited weak potency (EC50 > 53 µM for CRF-BP), this data point confirms that the core scaffold can be elaborated into biologically active molecules, providing a validated starting point for medicinal chemistry programs.

Chemical Biology Drug Discovery High-Throughput Screening

Commercial Availability with Defined Purity Metrics

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is available from multiple reputable suppliers with clearly defined purity specifications, typically 95% or higher. This contrasts with less common analogs like 1-(pyridin-2-yl)piperidine-3-carboxylic acid, which may be available but is more frequently offered via custom synthesis with less transparent quality metrics [1][2]. The availability of the compound with a documented minimum purity of 95% from suppliers like AKSci and 99% from Calpac Lab ensures reliable and reproducible results in synthetic applications.

Procurement Quality Control Synthetic Chemistry

Optimal Use Cases for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid Based on Comparative Evidence


Medicinal Chemistry: Design of Compounds with Improved Aqueous Solubility

When a project requires a piperidine-3-carboxylic acid core with enhanced aqueous solubility relative to a pyridinyl analog, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is the preferred building block. Its lower XLogP3-AA (0.7 vs. 1.3) and higher TPSA (66.3 Ų vs. 53.4 Ų) predict improved solubility in polar media, which can be critical for achieving favorable pharmacokinetic properties [1].

Chemical Biology: Synthesis of Focused Libraries for Protein Interaction Studies

The pyrimidine ring's additional nitrogen atom provides a distinct hydrogen-bonding vector compared to a pyridine ring. This property can be exploited to create compound libraries with diverse interaction profiles. The scaffold has been validated in a high-throughput screening context, as evidenced by the testing of derivative BDBM41896 against two human protein targets [2].

Process Chemistry: Ensuring Synthetic Reproducibility with a Well-Characterized Intermediate

For multi-step syntheses, using a building block with established commercial sources and defined purity specifications (95-99%) minimizes variability [3]. This reduces the need for extensive purification of intermediates and increases the overall yield and reliability of the synthetic route. The target compound's regioisomeric identity (pyrimidin-2-yl) is also clearly defined, avoiding the ambiguity that could arise from using less well-characterized analogs.

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